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Compound of Interest

Compound Name: LB30057

Cat. No.: B1674644 Get Quote

Disclaimer: Initial searches for a tuberculosis vaccine candidate designated "LB30057" did not

yield any publicly available information. It is possible that this is an internal, pre-clinical, or

otherwise non-public designation. To fulfill the core requirements of providing a detailed

technical guide, this document will focus on a well-documented, novel tuberculosis vaccine

candidate, M72/AS01E, as a representative example of a next-generation TB vaccine in late-

stage clinical development.

Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of

death from a single infectious agent worldwide. The only currently licensed vaccine, Bacille

Calmette-Guérin (BCG), offers variable protection against pulmonary TB in adults, highlighting

the urgent need for a more effective vaccine. The M72/AS01E vaccine candidate represents a

significant advancement in the field, having demonstrated the potential to protect against active

pulmonary tuberculosis in adults with latent Mtb infection.[1][2]

This technical guide provides a comprehensive overview of the M72/AS01E vaccine candidate,

including its composition, mechanism of action, clinical trial data, and detailed experimental

protocols for key assays. It is intended for researchers, scientists, and drug development

professionals working in the field of vaccinology and infectious diseases.
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M72/AS01E is a subunit vaccine composed of a recombinant fusion protein antigen, M72, and

the Adjuvant System AS01E.[1][3]

Table 1: Composition of the M72/AS01E Vaccine Candidate
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Component Description
Quantity per 0.5 mL
dose

Function

Antigen

M72

A recombinant fusion

protein derived from

two M. tuberculosis

antigens: Mtb32A and

Mtb39A.[1][3][4]

10 µg[5][6]

Elicits a specific

immune response

against M.

tuberculosis.

Adjuvant

AS01E
A liposome-based

adjuvant system.[4][7]

Enhances the immune

response to the M72

antigen.

- 3-O-desacyl-4'-

monophosphoryl lipid

A (MPL)

A detoxified

lipopolysaccharide

from Salmonella

minnesota.[7][8]

25 µg[5][7][9][10]

Immuno-stimulant,

Toll-like receptor 4

(TLR4) agonist.[4]

- Quillaja saponaria

Molina, fraction 21

(QS-21)

A purified saponin

from the bark of the

Quillaja saponaria

tree.[3][7][8]

25 µg[5][7][9][10] Immuno-stimulant.

- Liposome

Composed of dioleoyl

phosphatidylcholine

(DOPC) and

cholesterol.[8][11]

0.5 mg DOPC, 0.125

mg cholesterol[8]

Vehicle for MPL and

QS-21.

Excipients

Trehalose 14.7 mg[8] Stabilizer.

Sodium chloride 4.4 mg[8] Tonicity agent.

Potassium dihydrogen

phosphate
0.83 mg[8] Buffering agent.

Dipotassium

phosphate
0.26 mg[8] Buffering agent.
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Polysorbate 80 0.18 mg[8] Surfactant.

Disodium phosphate

anhydrous
0.15 mg[8] Buffering agent.

Water for injection q.s. to 0.5 mL Solvent.

Mechanism of Action
The precise mechanism of protection of M72/AS01E is not fully elucidated; however, it is known

to induce a robust and sustained antigen-specific immune response.[12] The vaccine is

designed to prevent the progression from latent Mtb infection to active pulmonary tuberculosis.

[1]

The AS01E adjuvant plays a crucial role in enhancing the immunogenicity of the M72 antigen.

MPL, a TLR4 agonist, and QS-21 work synergistically to stimulate the innate immune system,

leading to the activation of antigen-presenting cells (APCs) and the production of pro-

inflammatory cytokines. This, in turn, drives the development of a strong and durable adaptive

immune response characterized by the activation of M72-specific CD4+ T cells that produce

interferon-gamma (IFN-γ), a key cytokine in the control of Mtb infection.[4][12] The vaccine also

induces a significant antibody response.[12]
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Proposed mechanism of action for the M72/AS01E vaccine.
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Clinical Trial Data
M72/AS01E has undergone several clinical trials to evaluate its safety, immunogenicity, and

efficacy. The pivotal Phase 2b trial (NCT01755598) provided the first proof-of-concept for the

vaccine's efficacy in preventing active pulmonary TB.[2][13] A large-scale Phase 3 trial

(NCT06062238) is currently underway to confirm these findings.[1][14][15]

Efficacy Data
The Phase 2b trial was a randomized, double-blind, placebo-controlled study conducted in

Kenya, South Africa, and Zambia in HIV-negative adults with latent Mtb infection.[13]

Table 2: Efficacy of M72/AS01E in Preventing Active Pulmonary Tuberculosis (Phase 2b Trial -

NCT01755598)
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Endpoint
M72/AS01E
Group
(N=1623)

Placebo
Group
(N=1660)

Vaccine
Efficacy
(95% CI)

p-value Reference

Primary

Endpoint

(Bacteriologic

ally confirmed

pulmonary

TB)

Number of

cases
10 22

54.0% (2.9 to

78.2)
0.04 [2][13]

Incidence per

100 person-

years

0.3 0.6 [2]

Final Analysis

(3-year

follow-up)

Number of

cases
13 26

49.7% (2.1 to

74.2)
- [16]

Incidence per

100 person-

years

0.3 0.6 [16]

Safety and Reactogenicity Data
M72/AS01E was associated with a clinically acceptable safety profile. Local and systemic

adverse events were more frequent in the vaccine group compared to the placebo group but

were generally mild to moderate and transient.

Table 3: Summary of Adverse Events in the Phase 2b Trial (NCT01755598)
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Adverse Event
Category

M72/AS01E Group
(%)

Placebo Group (%) Reference

Solicited Adverse

Events (within 7 days)
91.2 68.9 [2]

- Injection-site

reactions
More frequent Less frequent [2][13]

- Influenza-like

symptoms
More frequent Less frequent [2][13]

Unsolicited Adverse

Events (within 30

days)

67.4 45.4 [13]

Serious Adverse

Events
Similar frequency Similar frequency [2][13]

Potential Immune-

Mediated Diseases
Similar frequency Similar frequency [2][13]

Deaths Similar frequency Similar frequency [2][13]

Immunogenicity Data
Vaccination with M72/AS01E induced robust and sustained humoral and cellular immune

responses.

Table 4: Immunogenicity of M72/AS01E in HIV-negative Adults (Phase 2b and other Phase II

trials)
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Immune Response Observation Reference

Anti-M72 IgG Antibodies

- Increased after the first dose

and sustained for up to 3

years.[6][16] - Seropositivity

rates of ~97% at 3 years post-

vaccination in HIV-negative

adults.[6]

[6][16]

M72-specific CD4+ T-cells

- Increased after the first dose

and sustained for up to 3

years.[6][16] - Predominantly

polyfunctional, expressing IFN-

γ, IL-2, and TNF-α.[4][6]

[4][6][16]

M72-specific CD8+ T-cells
No significant response

observed.[6]
[6]

Experimental Protocols
Detailed protocols for the key immunological assays used in the clinical evaluation of

M72/AS01E are provided below. These are representative protocols based on standard

methodologies cited in the publications.

Anti-M72 IgG ELISA
Objective: To quantify the concentration of M72-specific IgG antibodies in human serum.

Methodology:

Plate Coating: 96-well microtiter plates are coated with 100 µL/well of recombinant M72

protein at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and

incubated overnight at 4°C.

Washing: Plates are washed three times with 200 µL/well of wash buffer (e.g., PBS with

0.05% Tween 20).
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Blocking: Plates are blocked with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) for

1-2 hours at room temperature to prevent non-specific binding.

Washing: Repeat step 2.

Sample Incubation: Serum samples are serially diluted in dilution buffer (e.g., blocking buffer)

and 100 µL of each dilution is added to the wells. A standard curve using a reference serum

with a known concentration of anti-M72 IgG is also included. Plates are incubated for 1-2

hours at room temperature.

Washing: Repeat step 2.

Secondary Antibody Incubation: 100 µL/well of HRP-conjugated goat anti-human IgG

secondary antibody, diluted in dilution buffer, is added and incubated for 1 hour at room

temperature.

Washing: Repeat step 2.

Substrate Addition: 100 µL/well of TMB substrate solution is added and the plate is incubated

in the dark for 15-30 minutes at room temperature.

Reaction Stoppage: The reaction is stopped by adding 50 µL/well of stop solution (e.g., 2N

H₂SO₄).

Data Acquisition: The optical density is read at 450 nm using a microplate reader.

Data Analysis: A standard curve is generated and used to calculate the concentration of anti-

M72 IgG in the test samples.

Intracellular Cytokine Staining (ICS) for M72-specific T-
cell Responses
Objective: To enumerate and characterize M72-specific CD4+ and CD8+ T-cells based on their

cytokine production profile.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using Ficoll-Paque density gradient centrifugation.

Cell Stimulation: PBMCs are stimulated in vitro with either M72 protein, a pool of overlapping

peptides spanning the M72 protein, or control antigens (e.g., Staphylococcal enterotoxin B

as a positive control, and a media-only negative control) for 6-12 hours in the presence of a

protein transport inhibitor (e.g., Brefeldin A).

Surface Staining: Cells are washed and stained with a cocktail of fluorescently-labeled

antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a

commercial fixation/permeabilization kit according to the manufacturer's instructions.

Intracellular Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies

against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for 30 minutes at 4°C.

Washing: Cells are washed to remove unbound antibodies.

Data Acquisition: Cells are acquired on a multi-color flow cytometer.

Data Analysis: The frequency of cytokine-producing T-cells is determined by gating on the

CD3+, CD4+, or CD8+ populations and analyzing the expression of the intracellular

cytokines. The results are typically expressed as the percentage of the parent T-cell

population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674644#lb30057-as-a-novel-tuberculosis-vaccine-
candidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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